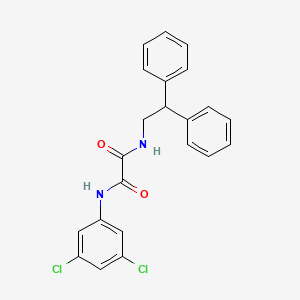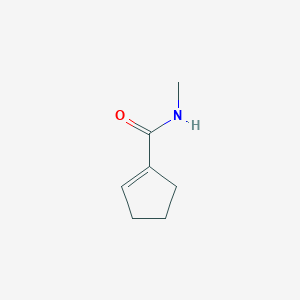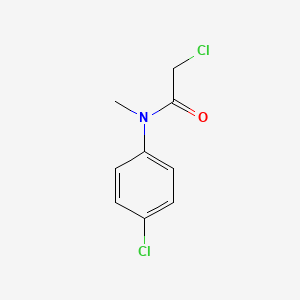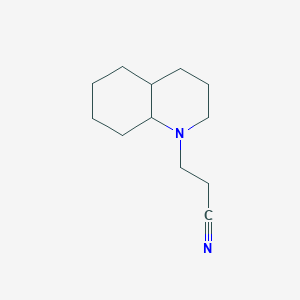
1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone typically involves the construction of the indole ring followed by the introduction of the piperidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The piperidine moiety can be introduced through various alkylation or acylation reactions.
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: Reduction of the carbonyl group can yield secondary alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Secondary alcohols.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
科学研究应用
1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
相似化合物的比较
Similar Compounds
1H-indole-2-carboxylic acid: Another indole derivative with different functional groups.
2-methyl-1H-indole: Lacks the piperidine moiety but shares the indole core structure.
1H-indol-3-ylmethanamine: Contains an amine group instead of the piperidine moiety.
Uniqueness
1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone is unique due to the presence of both the indole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential bioactivity, making it a valuable compound in research and development.
属性
IUPAC Name |
1H-indol-2-yl-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-11-6-4-5-9-17(11)15(18)14-10-12-7-2-3-8-13(12)16-14/h2-3,7-8,10-11,16H,4-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXPPFXWRQMPME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxy-5-propan-2-ylbenzenesulfonamide](/img/structure/B6748893.png)



![N-(2,2-diphenylethyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B6748925.png)
![1-[3-(morpholin-4-yl)propyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6748933.png)
![4-[(3,5-Dimethylphenyl)methyl]morpholine](/img/structure/B6748938.png)



![(3Z)-3-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-1H-indol-2-one](/img/structure/B6748963.png)

![1-[(4-FLUOROPHENYL)METHYL]-2-(PHENOXYMETHYL)-1H-1,3-BENZODIAZOLE](/img/structure/B6748990.png)
![2-[(5-benzyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B6748994.png)
